(2Z)-2-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-5-bromo-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-2-{[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-BROMO-2,3-DIHYDRO-1-BENZOFURAN-3-ONE” is a complex organic molecule that features a benzofuran, pyrazole, and brominated benzofuranone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and pyrazole rings, followed by their coupling and bromination. Typical synthetic routes might include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Formation of Pyrazole Ring: This can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The benzofuran and pyrazole moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Bromination: The final step might involve selective bromination using reagents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzofuranone moiety.
Substitution: The bromine atom in the benzofuranone ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.
Receptor Binding: Potential interactions with biological receptors, making it a candidate for drug development.
Medicine
Anticancer Activity: Compounds with similar structures have shown anticancer properties.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it might mimic or block the natural ligand, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2Z)-2-{[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-CHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
- **(2Z)-2-{[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-IODO-2,3-DIHYDRO-1-BENZOFURAN-3-ONE
Uniqueness
The presence of the bromine atom in the benzofuranone ring might confer unique reactivity and biological activity compared to its chloro or iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C26H15BrN2O3 |
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Molecular Weight |
483.3 g/mol |
IUPAC Name |
(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-bromo-1-benzofuran-3-one |
InChI |
InChI=1S/C26H15BrN2O3/c27-18-10-11-22-20(14-18)26(30)24(32-22)13-17-15-29(19-7-2-1-3-8-19)28-25(17)23-12-16-6-4-5-9-21(16)31-23/h1-15H/b24-13- |
InChI Key |
SMAKYQXTYWYUGY-CFRMEGHHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)C6=C(O5)C=CC(=C6)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)C6=C(O5)C=CC(=C6)Br |
Origin of Product |
United States |
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